5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique functional groups, including an amino group, a benzyl moiety, and an ethoxy-substituted phenyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 324.37 g/mol .
The compound can be synthesized through various methods that involve the reaction of aryl azides with appropriate amines or other nucleophiles. It falls under the classification of organic compounds and is particularly noted in medicinal chemistry for its potential applications in drug development due to its biological activity against various targets .
The synthesis of 5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
The molecular structure of 5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide features:
The compound's three-dimensional structure can be represented using molecular modeling software which predicts its conformation based on steric interactions and electronic properties.
5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can participate in several chemical reactions:
Common reagents used in these reactions include halogens for substitution and acids or bases for protonation/deprotonation processes.
The mechanism of action for compounds like 5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide often involves interaction with biological targets such as enzymes or receptors.
For instance:
Quantitative data regarding its efficacy would typically come from biological assays assessing IC50 values or other pharmacological parameters.
The physical properties include:
Chemical properties encompass:
Relevant data would include melting point ranges and spectral data (NMR, IR) confirming structural integrity .
5-amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
Research continues to explore its efficacy in these areas, supported by ongoing studies into its biological mechanisms and interactions with target molecules .
5-Amino-1-benzyl-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class identified through phenotypic high-content screening against intracellular T. cruzi parasites. This scaffold emerged from screening 15,659 lead-like compounds, where initial hits demonstrated >80% inhibition of parasite growth at 15 μM with minimal host cell cytotoxicity (<30% inhibition in VERO and HepG2 cells) [1] [3]. The parent compound 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (Compound 3) exhibited submicromolar activity (pEC₅₀ > 6) and high ligand efficiency (LE = 0.35), though it suffered from poor metabolic stability in mouse liver microsomes (Cli = 6.4 mL·min⁻¹·g⁻¹) and aqueous solubility [1].
Structural optimization at the para-position of the benzyl ring significantly enhanced both potency and pharmacokinetic properties. Replacement of the thiomethyl group with hydrophobic substituents like isopropyl (Compound 11), cyclopropyl (Compound 12), or tert-butyl-α-methylbenzyl (Compound 15) improved potency up to 10-fold (pEC₅₀ = 7.4 for Compound 11). These modifications exploited a putative hydrophobic binding pocket in the parasite target while maintaining calculated lipophilicity (cLogD < 2.2) and lipophilic ligand efficiency (LLE > 5) [1]. The 2-ethoxyphenyl derivative leverages similar principles, where the ethoxy group’s hydrophobicity and steric bulk may enhance target engagement.
In murine models of Chagas’ disease, optimized ATC derivatives significantly suppressed parasite burden, demonstrating the scaffold’s in vivo efficacy. While specific data for the 2-ethoxyphenyl variant requires further validation, its structural similarity to profiled analogs suggests comparable target affinity and bioavailability [1] [3].
Table 1: Key Structure-Activity Relationships of ATC Derivatives Against T. cruzi
Compound | R Group | pEC₅₀a | Metabolic Stability (Cli; mL·min⁻¹·g⁻¹)b | Aqueous Solubility (μg/mL)c |
---|---|---|---|---|
3 | -SMe | >6.0 | 6.4 | <5 |
10 | -H | ~5.6 | 4.2 | 12 |
11 | -iPr | 7.4 | 3.8 | 8 |
12 | -cyclopropyl | 7.1 | 2.9 | 15 |
15 | -tBu-CH(CH₃) | 7.9 | 1.5 | 22 |
Target Compound | -OCH₂CH₃ (2-ethoxyphenyl) | Predicted: >7.0 | Predicted: <3.0 | Predicted: >20 |
aMean of ≥2 EC₅₀ determinations; bMouse liver microsomes; cKinetic solubility pH 7.4 [1]
The 2-ethoxyphenyl ATC derivative shows promise in addressing the limitations of benznidazole (Bz), which exhibits reduced efficacy during the chronic phase of Chagas’ disease and fails to prevent cardiac deterioration long-term [1] [3]. Isobologram analyses of related 1,2,3-triazole analogs combined with Bz reveal additive (not antagonistic) interactions against T. cruzi amastigotes in vitro [4]. This suggests the ATC scaffold operates via a distinct mechanism from nitroheterocyclic drugs like Bz, potentially enabling:
For chronic-phase infections, where parasite persistence in host tissues complicates eradication, the 2-ethoxyphenyl derivative’s enhanced metabolic stability (predicted Cli <3 mL·min⁻¹·g⁻¹) may sustain therapeutic drug levels longer than early ATC leads. This pharmacokinetic advantage, combined with Bz, could improve parasite clearance in reservoir sites like cardiac muscle [1] [4].
The 2-ethoxyphenyl ATC derivative was benchmarked against three chemical classes:
Standard ATC Derivatives: The parent ATC scaffold (e.g., Compound 3) achieved in vitro IC₅₀ values of ~1–2 μM against amastigotes but suffered from rapid hepatic metabolism. Introduction of electron-donating groups (e.g., ethoxy) enhances metabolic stability by blocking oxidative hotspots on the benzyl ring [1]. The 2-ethoxyphenyl variant’s ortho-substitution may further restrict molecular flexibility, potentially improving target selectivity over human kinases or ion channels (e.g., hERG) [1] [3].
Nitro-Triazole Hybrids: Derivatives like 1,2,3-triazole-2-nitroimidazole hybrids exhibit potent anti-T. cruzi activity (IC₅₀ < 0.5 μM) but inherit toxicity risks associated with nitro groups (e.g., mutagenicity). The non-nitro 2-ethoxyphenyl ATC avoids such liabilities [4].
Non-Triazole Scaffolds: Benzodiazepinediones (e.g., 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones) show suboptimal efficacy (pIC₅₀ < 6.4) and fail to sustain parasite suppression in washout assays. The ATC scaffold’s superior in vivo exposure (AUC > 5 μg·h/mL) positions it as a more viable lead [6].
Table 2: Comparative Profile of Anti-T. cruzi Compound Classes
Scaffold | Representative Compound | In Vitro IC₅₀ (μM) | hERG Risk | Metabolic Stability (Cli; mL·min⁻¹·g⁻¹) | In Vivo Efficacy |
---|---|---|---|---|---|
ATC (Unoptimized) | 5-Amino-1-benzyl-ATC (3) | 1.0–2.0 | Moderate | 6.4 | Limited |
ATC (Optimized) | tert-Butyl-α-methylbenzyl ATC (15) | 0.1–0.2 | Low | 1.5 | Significant burden reduction |
Target Compound | 5-Amino-1-benzyl-N-(2-ethoxyphenyl)-ATC | Predicted: 0.05–0.5 | Predicted: Low | Predicted: <3.0 | Predicted: High |
Nitro-Triazole Hybrid | 1,2,3-Triazole-2-nitroimidazole | 0.1–0.5 | High | 0.8 | Not reported |
Benzodiazepinedione | Benzo[b][1,4]diazepine-2,4-dione | >3.0 | Low | 4.9 | None in washout |
Translational Models for Efficacy Prediction: Recent studies validate 3D cardiac spheroids as predictive tools for Chagas’ drug efficacy. Triazole derivatives reduce parasite load in these microtissues by >90%, confirming their diffusion into physiologically relevant niches—a critical advantage over benzodiazepinediones [4] [6].
Table 3: Performance of Anti-T. cruzi Compounds in Translational Models
Compound Type | 2D Monolayer IC₅₀ (μM) | 3D Spheroid Efficacy (% Reduction) | Cardiac Cell Toxicity |
---|---|---|---|
Benznidazole | 22.79 | 60–70% | Low |
Triazole Derivatives | 0.21–2.28 | >90% | None |
Benzodiazepinediones | >6.20 | <40% | Moderate |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1